N-[4-(allyloxy)phenyl]-4-methoxybenzamide exhibits potent inhibitory activity against Candida albicans filamentation and biofilm formation [, ]. Whole-genome transcriptional profiling revealed downregulation of genes associated with filamentation, virulence, metal chelation, and utilization []. Specifically, genes like SAP5, ECE1 (candidalysin), and ALS3 were significantly downregulated.
N-[4-(allyloxy)phenyl]-4-methoxybenzamide shows promise as an anti-virulence agent against Candida albicans infections, including those resistant to conventional antifungal agents [, ]. Its activity extends to several clinical isolates of C. albicans, even those displaying resistance to current antifungals []. The compound also demonstrates inhibitory activity against filamentation and biofilm formation in Candida dubliniensis [].
Importantly, N-[4-(allyloxy)phenyl]-4-methoxybenzamide exhibits low toxicity to fungal cells and does not induce resistance development even after repeated exposure []. Combinatorial studies suggest its potential for use alongside existing antifungal treatments [].
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7